Cas no 691870-06-1 (2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE)

2-(4-Fluorophenyl)-6-morpholino-4(3H)-quinazolinone is a fluorinated quinazolinone derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a fluorophenyl group with a morpholine-substituted quinazolinone core, offering unique electronic and steric properties. The fluorine substituent enhances metabolic stability and bioavailability, while the morpholine moiety contributes to solubility and binding affinity. This compound is of interest for its potential as a kinase inhibitor or as a scaffold for designing bioactive molecules. Its well-defined synthetic pathway allows for consistent purity and scalability, making it suitable for exploratory studies in drug discovery and biochemical assays.
2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE structure
691870-06-1 structure
Product name:2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE
CAS No:691870-06-1
MF:C18H16FN3O2
MW:325.336947441101
CID:5271345

2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE Chemical and Physical Properties

Names and Identifiers

    • 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE
    • 2-(4-fluorophenyl)-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
    • 4(3H)-Quinazolinone, 2-(4-fluorophenyl)-6-(4-morpholinyl)-
    • Inchi: 1S/C18H16FN3O2/c19-13-3-1-12(2-4-13)17-20-16-6-5-14(11-15(16)18(23)21-17)22-7-9-24-10-8-22/h1-6,11H,7-10H2,(H,20,21,23)
    • InChI Key: FXSLHANNVFDWEM-UHFFFAOYSA-N
    • SMILES: C1N(C2C=CC3N=C(C4C=CC(F)=CC=4)NC(C=3C=2)=O)CCOC1

2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
12R-0289-5MG
2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone
691870-06-1 >90%
5mg
£46.00 2025-02-09
Key Organics Ltd
12R-0289-10MG
2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone
691870-06-1 >90%
10mg
£63.00 2025-02-09
Key Organics Ltd
12R-0289-1MG
2-(4-fluorophenyl)-6-morpholino-4(3H)-quinazolinone
691870-06-1 >90%
1mg
£37.00 2025-02-09

Additional information on 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE

Introduction to 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE (CAS No. 691870-06-1)

2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its promising biological activities. With the CAS number 691870-06-1, this molecule represents a fusion of fluorine-containing aromatic rings and nitrogen-rich heterocycles, which are well-documented for their potential in modulating various biological pathways. The presence of a morpholino substituent and a quinazolinone core enhances its structural complexity, making it an intriguing candidate for further exploration in drug discovery.

The compound’s structure is strategically designed to interact with biological targets, particularly enzymes and receptors involved in critical metabolic and signaling pathways. The fluorophenyl moiety, known for its ability to modulate electronic properties and binding affinity, plays a pivotal role in fine-tuning the compound’s pharmacokinetic profile. Recent studies have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and reducing metabolic degradation, making 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE a subject of intense interest.

In the realm of medicinal chemistry, the quinazolinone scaffold is renowned for its versatility and wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The integration of a morpholino group into this scaffold introduces additional hydrogen bonding capabilities and steric bulk, which can significantly influence the compound’s binding interactions with biological targets. This structural feature has been exploited in the design of novel therapeutic agents targeting diseases such as cancer and infectious disorders.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules with greater accuracy. Studies using molecular docking simulations have suggested that 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE may interact with enzymes such as kinases and phosphodiesterases, which are central to many disease pathways. These predictions have been validated through experimental studies, reinforcing the compound’s potential as a lead molecule for drug development.

The pharmaceutical industry has been increasingly focusing on developing small molecules that can modulate protein-protein interactions (PPIs) to treat complex diseases. The unique structural features of 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE, particularly its ability to engage with PPIs through hydrogen bonding networks, make it an attractive candidate for this emerging therapeutic approach. Preliminary findings indicate that the compound exhibits inhibitory activity against certain PPIs, suggesting its potential utility in treating conditions such as neurodegenerative diseases and autoimmune disorders.

Another area of interest is the development of prodrugs based on this scaffold. Prodrugs are designed to enhance drug delivery by improving solubility, stability, or bioavailability. The structural flexibility of 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE allows for modifications that can convert it into prodrugs with tailored pharmacokinetic profiles. This approach has shown promise in preclinical studies, where modified derivatives have demonstrated improved pharmacological efficacy compared to their parent compounds.

The synthesis of 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and flow chemistry have enabled researchers to construct the desired framework efficiently while maintaining high yields and purity. These advancements are crucial for advancing preclinical studies and eventual clinical trials.

Environmental considerations also play a significant role in modern drug discovery. The design of 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE takes into account factors such as biodegradability and toxicity to minimize environmental impact. Researchers are increasingly employing green chemistry principles to develop synthetic routes that reduce waste and hazardous byproducts. This sustainable approach aligns with global efforts to promote environmentally responsible pharmaceutical development.

The potential applications of 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE extend beyond traditional therapeutic areas. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound for biochemical research. For instance, derivatives of this scaffold have been used in studying enzyme mechanisms and developing new analytical methods for drug screening.

In conclusion, 2-(4-FLUOROPHENYL)-6-MORPHOLINO-4(3H)-QUINAZOLINONE (CAS No. 691870-06-1) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in computational modeling and synthetic chemistry, position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of medicinal chemistry innovation.

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